

Application of Pyridazine Derivatives as Kinase Inhibitors: A Guide for Researchers

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Compound of Interest	
Compound Name:	4-Pyridazinemethanamine hydrochloride
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For Researchers, Scientists, and Drug Development Professionals

Pyridazine and its derivatives have emerged as a significant scaffold in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. The inherent physicochemical properties of the pyridazine ring, including its capacity for hydrogen bonding and dipole interactions, make it an ideal pharmacophore for targeting the ATP-binding site of various kinases. This document provides detailed application notes and protocols for researchers engaged in the discovery and development of pyridazine-based kinase inhibitors, with a focus on key cancer and inflammation-related kinase targets.

Overview of Pyridazine Derivatives as Kinase Inhibitors

The pyridazine core is a versatile platform for the design of kinase inhibitors due to its ability to engage in crucial hydrogen bond interactions with the hinge region of the kinase domain.^[1] By modifying the substitution pattern on the pyridazine ring, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors. Several classes of pyridazine derivatives have shown promising activity against a range of kinases implicated in diseases such as cancer and inflammatory disorders.

Key Kinase Targets and Inhibitory Activities

The following tables summarize the *in vitro* inhibitory activities of representative pyridazine and structurally related pyrazine derivatives against several key kinase targets. This data is crucial for understanding the structure-activity relationships (SAR) and for the selection of lead compounds for further development.

Table 1: Inhibitory Activity of Pyridazine Derivatives against Cyclin-Dependent Kinase 2 (CDK2)

Compound ID	Structure	IC50 (nM)	Reference
11e	3,6-disubstituted pyridazine	151	[2]
11h	3,6-disubstituted pyridazine	43.8	[2]
11l	3,6-disubstituted pyridazine	55.6	[2]
11m	3,6-disubstituted pyridazine with two morpholine moieties	20.1	[2]

Table 2: Inhibitory Activity of Pyridazine-Based ALK5 Inhibitors

Compound ID	Structure	ALK5 Ki (nM)	Reference
4	Pyridazine-based	25-fold increase in potency from lead	[3]
19	Pyridazine-based	Data not available	[3]
20	Pyridazine-based	Data not available	[3]
23	Pyridazine-based	Data not available	[3]

Table 3: Inhibitory Activity of Pyrazine Derivatives against Various Kinases (for comparative purposes)

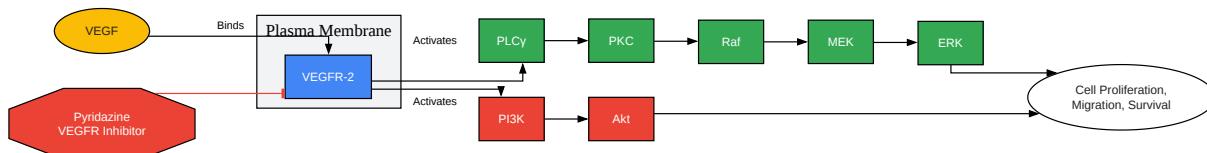
Compound ID	Target Kinase(s)	IC50 (nM)	Reference
17-21	TRK A, B, C	0.22 - 7.68	[4]
34	JAK1, JAK2, TYK2, JAK3	3, 8.5, 7.7, 629.6	[4]
Generic	c-MET	<10	[4]
Various	JAK3, ITK	100 - 1000	[4]

Signaling Pathways Targeted by Pyridazine Kinase Inhibitors

Understanding the signaling pathways in which the target kinases operate is fundamental for elucidating the mechanism of action of the inhibitors and predicting their therapeutic effects.

VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[5][6] Dysregulation of this pathway is a hallmark of cancer, as tumors require a blood supply to grow and metastasize.[7] VEGFR-2 is the primary receptor that mediates the angiogenic effects of VEGF.[5][8] Upon VEGF binding, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades including the PLC γ -PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[5][6]

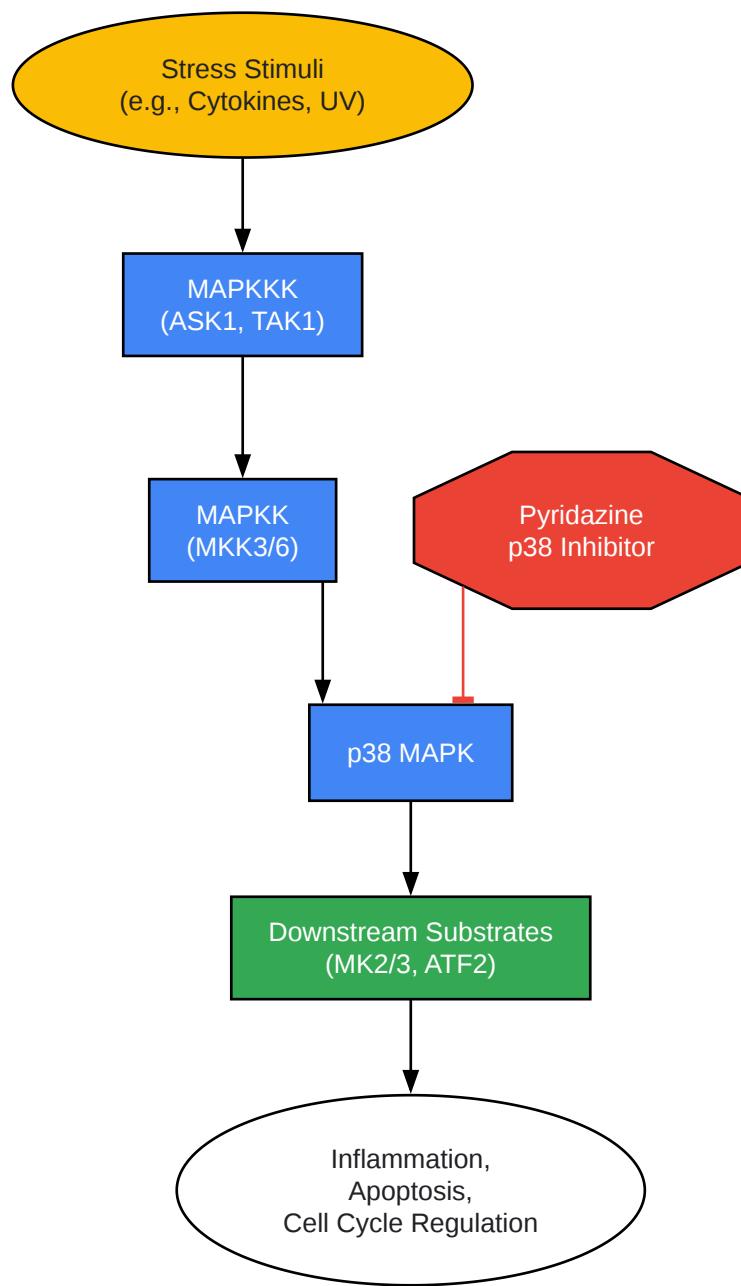


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VEGF Signaling Pathway and Inhibition.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[\[9\]](#)[\[10\]](#) It is activated by various stimuli, including inflammatory cytokines and environmental stresses.[\[11\]](#) The core of the pathway consists of a three-tiered kinase module: a MAPKKK (e.g., ASK1, TAK1), a MAPKK (MKK3, MKK6), and p38 MAPK.[\[11\]](#) Activated p38 MAPK phosphorylates downstream substrates, including other kinases (e.g., MK2/3) and transcription factors (e.g., ATF2), leading to the production of pro-inflammatory cytokines and regulation of cell cycle and apoptosis.[\[9\]](#)[\[10\]](#)



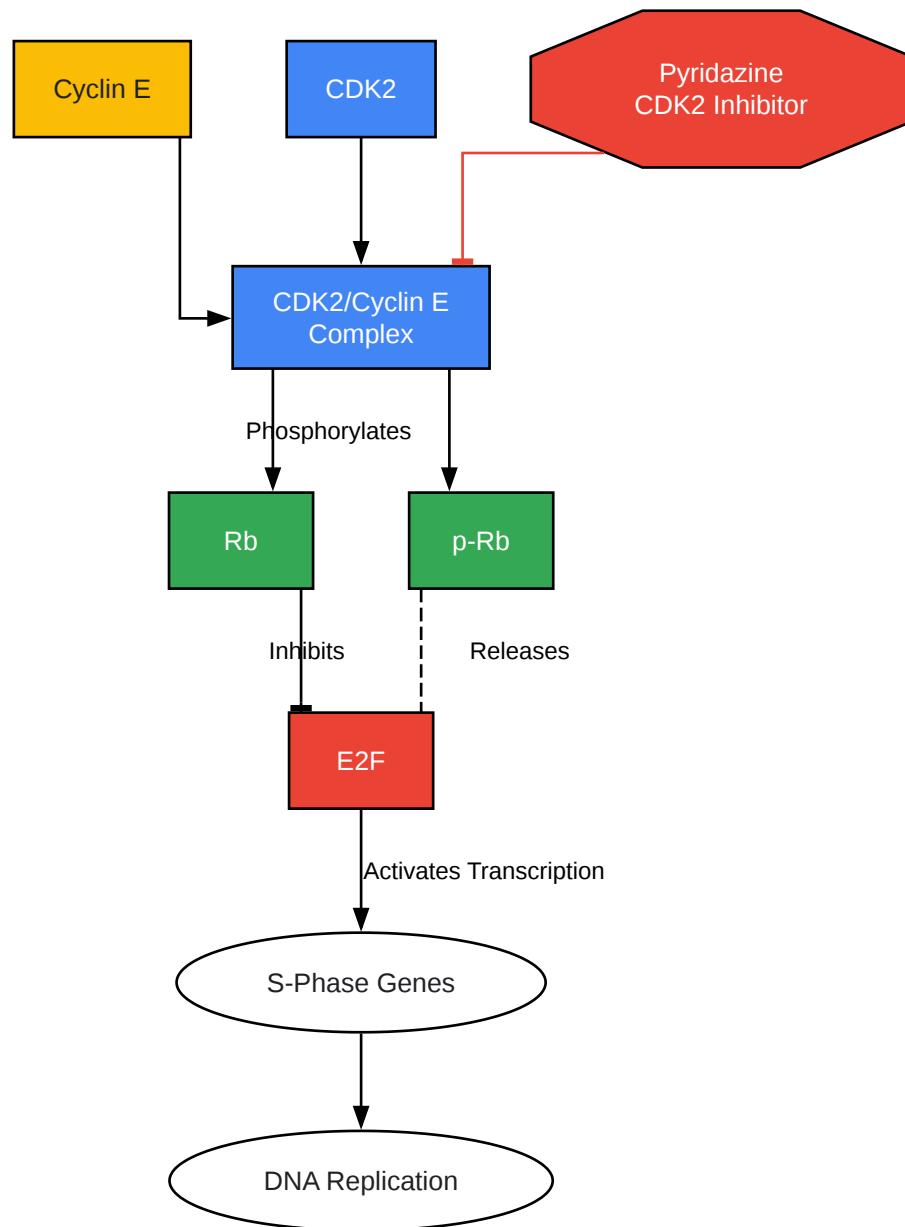
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p38 MAPK Signaling Pathway and Inhibition.

CDK2 Signaling Pathway in Cell Cycle Progression

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[12][13] Its activity is tightly controlled by binding to cyclins E and A.[12] The CDK2/cyclin E complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn promotes the transcription of genes required for

DNA replication.[13][14] Aberrant CDK2 activity can lead to uncontrolled cell proliferation, a hallmark of cancer.[12]



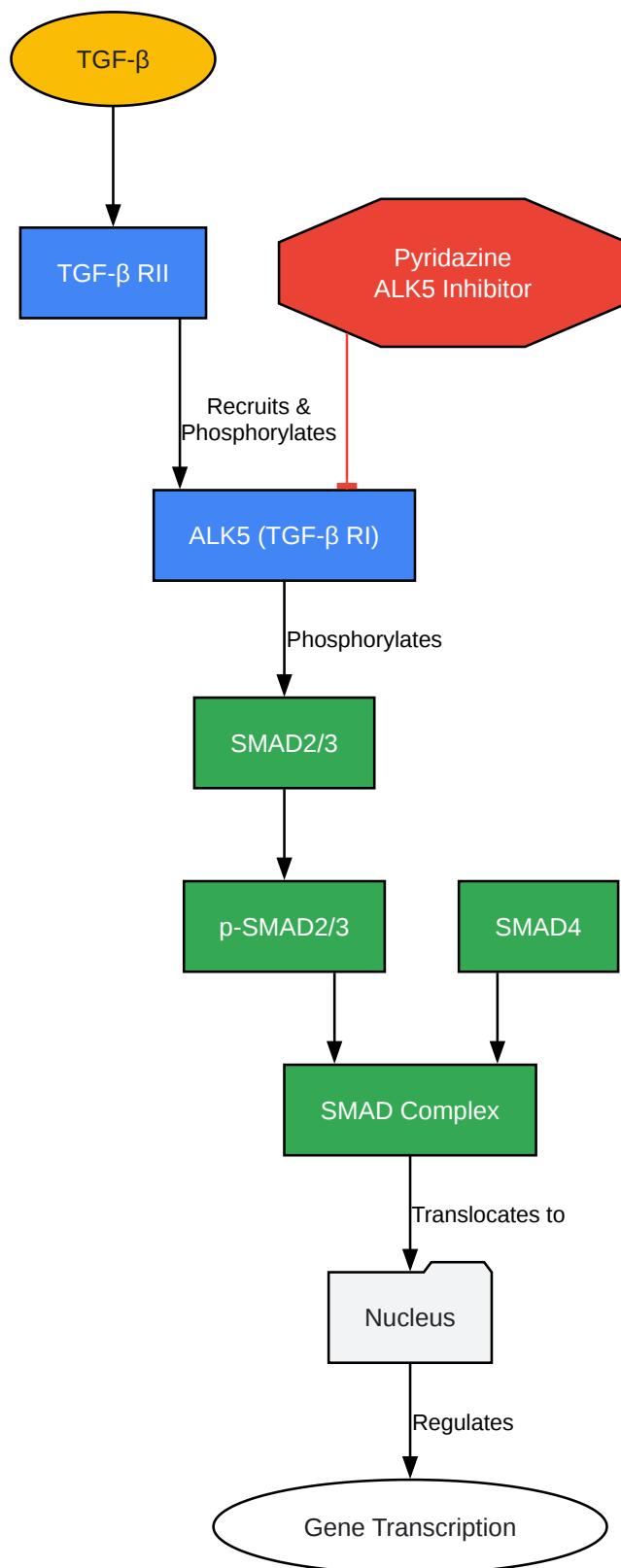
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CDK2 Signaling in G1/S Transition.

ALK5 Signaling Pathway

Activin receptor-like kinase 5 (ALK5), also known as TGF- β type I receptor, is a serine/threonine kinase that plays a crucial role in the transforming growth factor-beta (TGF- β)

signaling pathway.[\[15\]](#)[\[16\]](#) Upon binding of TGF- β to its type II receptor, the type I receptor ALK5 is recruited and phosphorylated.[\[17\]](#) Activated ALK5 then phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3.[\[15\]](#) These phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in various cellular processes, including cell growth, differentiation, and apoptosis.[\[16\]](#)[\[17\]](#)



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ALK5 Signaling Pathway and Inhibition.

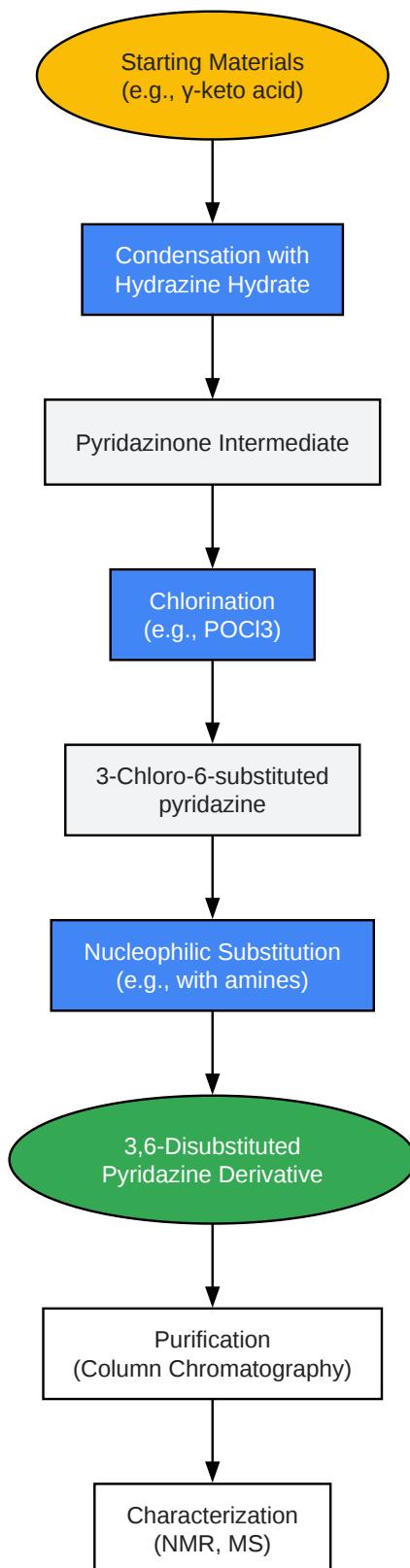
Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of pyridazine derivatives as kinase inhibitors.

General Synthesis of 3,6-Disubstituted Pyridazines

This protocol provides a general method for the synthesis of 3,6-disubstituted pyridazine derivatives, which can be adapted for the synthesis of a variety of analogues for SAR studies.

[2][18]

[Click to download full resolution via product page](#)**General Synthesis Workflow.**

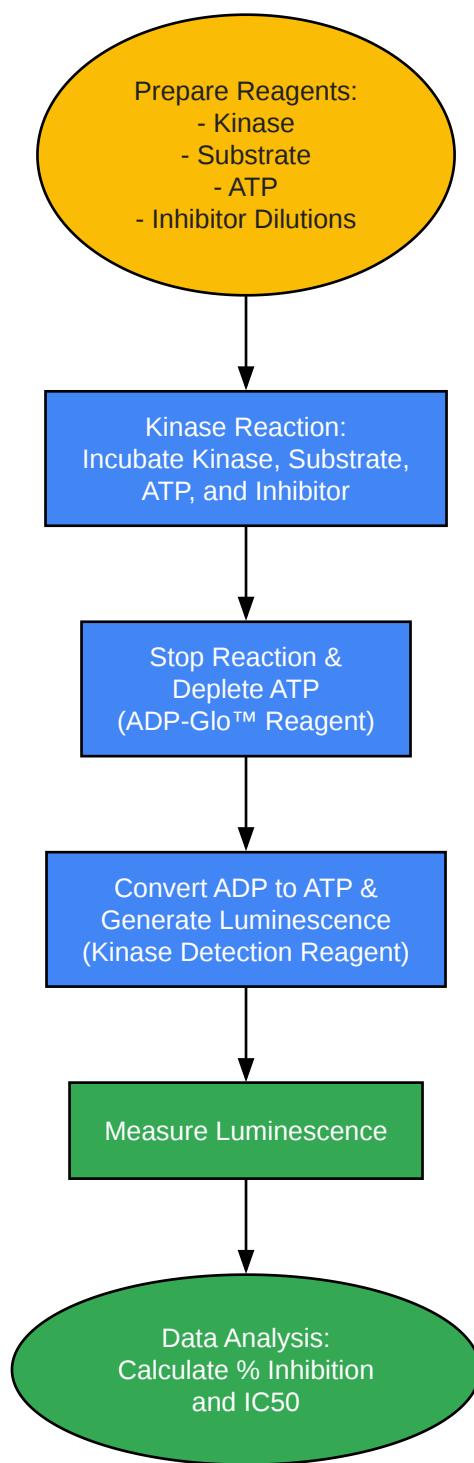
Protocol:

- Synthesis of the Pyridazinone Intermediate:
 - To a solution of the appropriate γ -keto acid in a suitable solvent (e.g., ethanol or acetic acid), add hydrazine hydrate.
 - Reflux the reaction mixture for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture and pour it into ice-water.
 - Collect the precipitated solid by filtration, wash with water, and dry to obtain the pyridazinone intermediate.
- Chlorination of the Pyridazinone:
 - Suspend the pyridazinone intermediate in phosphorus oxychloride (POCl_3).
 - Reflux the mixture for 2-6 hours.
 - Carefully pour the reaction mixture onto crushed ice with stirring.
 - Neutralize with a suitable base (e.g., sodium bicarbonate solution).
 - Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 3-chloro-6-substituted pyridazine.
- Nucleophilic Aromatic Substitution:
 - Dissolve the 3-chloro-6-substituted pyridazine in a suitable solvent (e.g., DMF or dioxane).
 - Add the desired nucleophile (e.g., an amine or thiol) and a base (e.g., triethylamine or potassium carbonate).

- Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) for 6-24 hours, monitoring by TLC.
- After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography on silica gel to obtain the final 3,6-disubstituted pyridazine derivative.
- Characterization:
 - Confirm the structure and purity of the final compound using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC_{50}) of a compound against a target kinase using a luminescence-based assay that measures ADP production.[\[19\]](#)[\[20\]](#)



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In Vitro Kinase Assay Workflow.

Materials:

- Purified recombinant kinase
- Kinase-specific substrate
- Adenosine triphosphate (ATP)
- Kinase assay buffer
- Test pyridazine compound (serially diluted in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- 384-well white, opaque plates
- Luminometer

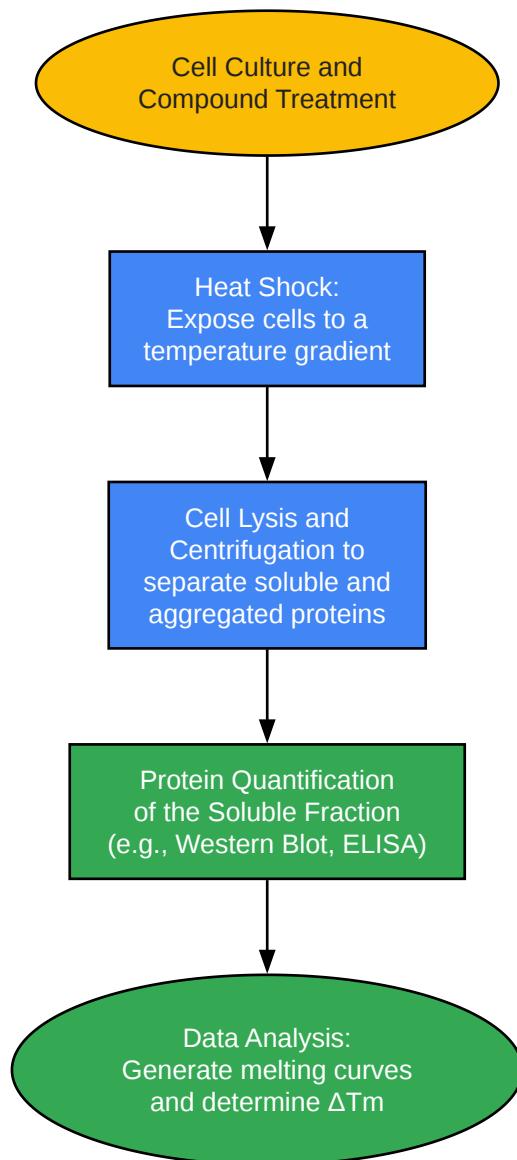
Protocol:

- Reagent Preparation:
 - Prepare serial dilutions of the test pyridazine compound in DMSO. A typical starting concentration is 10 mM, followed by 3-fold or 10-fold dilutions.
 - Prepare the kinase reaction buffer as recommended by the enzyme supplier.
 - Prepare a solution of the kinase in kinase buffer at a 2X final concentration.
 - Prepare a solution of the substrate and ATP in kinase buffer at a 2X final concentration. The ATP concentration should be at or near the K_m for the specific kinase.
- Kinase Reaction:
 - Add 5 μ L of the kinase solution to each well of a 384-well plate.
 - Add 2.5 μ L of the serially diluted test compound or DMSO (for control wells) to the respective wells.
 - Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

- Initiate the kinase reaction by adding 2.5 μ L of the substrate/ATP solution to each well.
- Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).
- ADP Detection:
 - Stop the kinase reaction and deplete the remaining ATP by adding 5 μ L of ADP-Glo™ Reagent to each well.
 - Incubate for 40 minutes at room temperature.
 - Add 10 μ L of Kinase Detection Reagent to each well to convert the produced ADP to ATP and generate a luminescent signal.
 - Incubate for 30 minutes at room temperature.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., using GraphPad Prism) to determine the IC_{50} value.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify target engagement of a drug within a cellular environment.[\[21\]](#) The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (T_m).[\[22\]](#)



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Cellular Thermal Shift Assay Workflow.

Materials:

- Cultured cells expressing the target kinase
- Test pyridazine compound
- Phosphate-buffered saline (PBS)

- Lysis buffer (containing protease and phosphatase inhibitors)
- PCR tubes or 96-well PCR plates
- Thermal cycler
- Centrifuge
- Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)
- Antibody specific to the target kinase

Protocol:

- Cell Treatment:
 - Culture cells to the desired confluence.
 - Treat the cells with the test pyridazine compound at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-4 hours).
- Heat Treatment:
 - Harvest the cells and resuspend them in PBS.
 - Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
 - Place the samples in a thermal cycler and heat them to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
- Cell Lysis and Protein Extraction:
 - Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
 - Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
 - Carefully collect the supernatant containing the soluble protein fraction.

- Protein Quantification:
 - Quantify the amount of soluble target protein in each supernatant using a suitable method such as Western blotting, ELISA, or mass spectrometry.
- Data Analysis:
 - For each treatment condition, plot the amount of soluble target protein as a function of temperature to generate a melting curve.
 - Determine the melting temperature (T_m) for the vehicle-treated and compound-treated samples.
 - A positive shift in the T_m in the presence of the compound indicates target engagement. The magnitude of the shift (ΔT_m) can be correlated with the binding affinity of the compound.

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